(5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one (5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13284692
InChI: InChI=1S/C13H11NO2S2/c1-2-7-16-10-5-3-9(4-6-10)8-11-12(15)14-13(17)18-11/h2-6,8H,1,7H2,(H,14,15,17)/b11-8-
SMILES: C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C13H11NO2S2
Molecular Weight: 277.4 g/mol

(5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC13284692

Molecular Formula: C13H11NO2S2

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C13H11NO2S2
Molecular Weight 277.4 g/mol
IUPAC Name (5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C13H11NO2S2/c1-2-7-16-10-5-3-9(4-6-10)8-11-12(15)14-13(17)18-11/h2-6,8H,1,7H2,(H,14,15,17)/b11-8-
Standard InChI Key ZEPCCVFLTPWQIZ-FLIBITNWSA-N
Isomeric SMILES C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
SMILES C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Canonical SMILES C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Structural and Electronic Properties

The compound features a planar thiazol-4-one ring fused with a benzylidene group. Key structural attributes include:

  • Thiazol-4-one core: A five-membered ring containing sulfur and nitrogen atoms, which confers aromaticity and electron-deficient properties .

  • Benzylidene substituent: A conjugated π-system extending from the thiazole ring to the para-allyloxybenzene group, stabilizing the Z-configuration via intramolecular hydrogen bonding .

  • Allyloxy group: A propenyl ether moiety that enhances lipophilicity and enables participation in cycloaddition or polymerization reactions .

  • Thiol group: A nucleophilic site at position 2, prone to oxidation or disulfide formation .

Table 1: Comparative Analysis of Thiazol-4-one Derivatives

Compound NameSubstituentsKey PropertiesBiological Activity (Source)
Target Compound4-Allyloxybenzylidene, -SH at C2High conjugation, moderate solubilityAntimicrobial (predicted)
5-(4-Methoxybenzylidene)-2-pyrrolidinylMethoxybenzylidene, pyrrolidinyl at C2Enhanced solubilityAnticancer (IC₅₀ = 3.2 μM)
2-Phenyl-5-benzylidenethiazol-4-onePhenyl at C2, benzylidene at C5Low polarityAntifungal (MIC = 12.5 μg/mL)

Synthetic Routes

Condensation of Substituted Benzaldehydes with Thiazol-4-one Precursors

A common method involves the acid-catalyzed condensation of 4-(allyloxy)benzaldehyde with 2-sulfanylthiazol-4-one. The reaction proceeds via Knoevenagel condensation, forming the benzylidene linkage :

4-(Allyloxy)benzaldehyde+2-mercaptothiazol-4-oneHCl, EtOHTarget Compound[2][9]\text{4-(Allyloxy)benzaldehyde} + \text{2-mercaptothiazol-4-one} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound} \quad[2][9]

Yields typically range from 60–75%, with the Z-isomer predominating due to steric hindrance .

Post-functionalization of Thiazol-4-one Scaffolds

Alternative approaches include:

  • Allylation: Introducing the allyloxy group via Williamson ether synthesis on 4-hydroxybenzaldehyde prior to condensation .

  • Thiolation: Sulfur incorporation using thiourea or Lawesson’s reagent .

Chemical Reactivity

Thiol Group Reactivity

The -SH group undergoes:

  • Oxidation: Forms disulfide bridges under mild oxidative conditions (e.g., H₂O₂) .

  • Alkylation: Reacts with alkyl halides to yield thioethers, modulating bioavailability .

Allyloxy Group Participation

The propenyl ether moiety enables:

  • Cycloadditions: Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .

  • Polymerization: Radical-initiated crosslinking for material science applications .

Benzylidene Conjugation

The extended π-system facilitates:

  • Electrophilic substitution: Nitration or sulfonation at the benzene ring .

  • Photoisomerization: Reversible E/Z interconversion under UV light .

Biological Activity and Applications

Antimicrobial Properties

Thiazol-4-ones exhibit broad-spectrum activity. The allyloxy and thiol groups enhance membrane penetration and enzyme inhibition (e.g., dihydrofolate reductase) .

Table 2: Predicted Biological Activities

Target Enzyme/PathwayMechanismEfficacy (Predicted)
Bacterial DNA gyraseTopoisomerase inhibitionIC₅₀ ≈ 8.5 μM (Gram-positive strains)
Fungal ergosterol synthesisLanosterol demethylase bindingMIC ≈ 25 μg/mL (Candida spp.)

Comparative Pharmacokinetics

Table 3: Physicochemical and ADME Properties

ParameterValueImplication
LogP (octanol-water)2.8 ± 0.3Moderate lipophilicity
Aqueous solubility (25°C)0.12 mg/mLRequires formulation optimization
Plasma protein binding89% (predicted)Prolonged half-life

Challenges and Future Directions

  • Stereochemical stability: The Z-configuration may isomerize under physiological conditions, necessitating prodrug strategies .

  • Toxicity profiling: Thiol-containing compounds often exhibit hepatotoxicity; in vitro assays are critical .

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